L-VALINE, N-ACETYL (15N)
Description
Rationale for N-Acetylation in Valine-Centric Metabolic and Proteomic Studies
The specific modification of L-Valine (¹⁵N) by adding an N-acetyl group (a process called N-acetylation) serves several critical purposes in experimental design. Acetylation is the transfer of an acetyl group (CH₃CO) to a target molecule, often to a nitrogen atom. frontiersin.org
In the context of preparing samples for analysis, particularly with techniques like mass spectrometry, N-acetylation is a form of derivatization with distinct advantages:
Blocking Reactive Groups: The primary amino group of valine is chemically reactive. Acetylation effectively "caps" this group, preventing it from participating in unwanted side reactions during sample preparation or analysis. ionsource.commdpi.com
Improving Analytical Properties: Acetylation increases the hydrophobicity (tendency to repel water) of the amino acid. mdpi.com This change can enhance its behavior in certain types of chromatography and improve ionization efficiency in specific mass spectrometry methods. mdpi.com
Mimicking Biological Modifications: N-terminal acetylation is one of the most common protein modifications in nature, affecting a vast number of proteins in eukaryotes. wikipedia.org It plays roles in protein stability, localization, and synthesis. wikipedia.orgnih.gov Using N-acetylated amino acids can help in studies aimed at understanding these natural post-translational modifications (PTMs). creative-proteomics.com
Enhancing Mass Spectrometry Analysis: In MS/MS (tandem mass spectrometry) sequencing experiments, acetylation provides a predictable mass shift of 42 atomic mass units. This known shift helps in identifying and sequencing peptides, and can even be used to distinguish between amino acids with nearly identical masses, such as glutamine and lysine (B10760008). ionsource.com
Historical Development and Significance of ¹⁵N-Labeled Compounds in Biological Sciences
The use of isotopes as tracers in biology was pioneered by German-American biochemist Rudolf Schoenheimer in the 1930s. nih.govwikipedia.org Working at Columbia University with colleagues like David Rittenberg, Schoenheimer utilized the newly discovered stable isotope deuterium (B1214612) to tag fatty acids and trace their metabolic fates in animals. researchgate.netbritannica.com
Shortly thereafter, Schoenheimer extended this revolutionary technique to the study of proteins using the stable isotope Nitrogen-15. nih.gov At the time, the prevailing view was that the body's structural components, like proteins, were largely static once formed. Schoenheimer's experiments, in which he fed rats amino acids labeled with ¹⁵N, overturned this dogma. He demonstrated that body proteins are in a constant state of flux, continuously being broken down and resynthesized. nih.govresearchgate.net This groundbreaking concept, known as the "dynamic state of body constituents," transformed the field of biochemistry and our understanding of metabolism. nih.gov
The work of Schoenheimer and his collaborators laid the foundation for virtually all modern metabolic research that uses isotopic tracers. biosyn.comnih.gov The ability to safely trace nitrogen pathways with ¹⁵N has since become indispensable in fields ranging from nutrition and medicine to agriculture and environmental science. wikipedia.orgnih.goviaea.org
Academic Relevance and Research Paradigms Utilizing L-Valine, N-Acetyl (¹⁵N)
While L-Valine, N-Acetyl (¹⁵N) is a highly specific compound, its use falls under broader, well-established research paradigms, primarily as an internal standard for quantitative analysis and in metabolic flux studies.
Internal Standards in Metabolomics and Proteomics: In quantitative mass spectrometry, researchers need a reliable benchmark to ensure accuracy. Stable isotope-labeled compounds are considered the gold standard for this purpose. irisotope.com A known amount of L-Valine, N-Acetyl (¹⁵N) can be added to a biological sample (like blood or a cell lysate). Because it is chemically identical to the natural (¹⁴N) N-acetyl-L-valine in the sample, it behaves the same way during extraction and analysis. However, the mass spectrometer can distinguish it by its slightly heavier mass. By comparing the signal of the "heavy" ¹⁵N-labeled standard to the "light" ¹⁴N-analyte, scientists can precisely quantify the concentration of N-acetyl-L-valine in the original sample. irisotope.com This is crucial in studies identifying metabolic biomarkers for diseases, where circulating levels of N-acetylated amino acids have been linked to conditions like chronic kidney disease. frontiersin.orgnih.gov
Metabolic Flux Analysis (MFA): MFA is a technique used to map the rates of metabolic reactions within a cell. nih.gov Researchers can introduce ¹⁵N-labeled L-valine into a cell culture. nih.gov As the cells metabolize the valine, the ¹⁵N isotope is incorporated into various downstream products. By analyzing the distribution of ¹⁵N in different metabolites over time, scientists can determine the "flux" or flow through specific metabolic pathways. nih.govcreative-proteomics.com While the N-acetyl group might be added during sample preparation for analysis, the core of the experiment relies on tracing the ¹⁵N from the initial valine molecule. Such studies are vital for understanding how metabolic networks are rewired in diseases like cancer or for optimizing the production of valuable compounds in biotechnology. acs.orgnih.gov
Table 2: Research Applications of ¹⁵N-Labeled Valine and its Derivatives This table summarizes key research areas where ¹⁵N-labeled valine is employed, highlighting the scientific goals and the role of the isotopic label.
| Research Area | Experimental Goal | Role of ¹⁵N Label | Relevant Techniques |
| Quantitative Proteomics | To measure protein synthesis rates and relative protein abundance between different cell states. | Traces the incorporation of valine into newly synthesized proteins, allowing for quantification. frontiersin.orgnih.gov | Mass Spectrometry (MS), Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). creative-proteomics.com |
| Metabolic Flux Analysis (MFA) | To determine the rates of reactions in central carbon and nitrogen metabolism. | Tracks the path of nitrogen atoms from valine through interconnected metabolic pathways. acs.orgnih.gov | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). nih.govacs.org |
| Clinical Metabolomics | To identify and quantify metabolic biomarkers for disease diagnosis and progression. | Serves as an internal standard for the precise quantification of natural N-acetylated amino acids. irisotope.comnih.gov | Liquid Chromatography-Mass Spectrometry (LC-MS). creative-proteomics.com |
| Microbial Ecology | To study nitrogen cycling and nutrient uptake in microbial communities. | Traces the flow of nitrogen from a source into the peptidoglycan cell walls of bacteria. acs.org | Isotope-Ratio Mass Spectrometry (IRMS). frontiersin.org |
Properties
Molecular Weight |
160.18 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Strategic Synthesis and Isotopic Enrichment Methodologies for L Valine, N Acetyl 15n
Chemical Synthesis Pathways for N-Acetylated Valine Derivatives
The synthesis of N-acetyl-L-valine from L-valine is a fundamental process in organic chemistry. guidechem.com The primary challenge lies in achieving selective acetylation of the amino group while leaving the carboxylic acid group intact.
Regioselective N-Acetylation Techniques
Regioselective N-acetylation is crucial to ensure that the acetyl group is exclusively attached to the nitrogen atom of the amino group. A widely used and effective method involves the use of acetic anhydride (B1165640) as the acetylating agent. guidechem.com This reaction is typically carried out in an aqueous solution where the pH is carefully controlled. By maintaining a slightly alkaline pH, the amino group is sufficiently nucleophilic to react with the acetic anhydride, while the carboxyl group remains deprotonated and less reactive. guidechem.com
Another approach to achieve regioselectivity is through the use of catalysts. For instance, Lewis acids like Erbium(III) triflate (Er(OTf)3) have been shown to catalyze the acetylation of amino groups with high regioselectivity, even in the presence of other nucleophilic groups like hydroxyls. mdpi.com This method can be advantageous due to increased reaction rates and selectivity, potentially avoiding the formation of by-products. mdpi.com Furthermore, sustainable methods utilizing acetonitrile (B52724) as the acetylating agent in the presence of a catalyst like alumina (B75360) have been developed, offering a milder and more environmentally friendly alternative to traditional reagents like acetyl chloride or acetic anhydride. mdpi.com
The choice of acetylating agent and reaction conditions can significantly impact the yield and purity of the final product. While acetyl chloride is highly reactive, its use in aqueous solutions is often problematic due to its propensity for hydrolysis. guidechem.com Acetic acid can also be used, but it typically requires high temperatures, which can lead to undesirable side reactions. guidechem.com Therefore, acetic anhydride in a controlled pH environment remains a common and reliable method for the N-acetylation of amino acids like L-valine. guidechem.com
Protective Group Strategies in Amino Acid Derivative Synthesis
In more complex syntheses, particularly in peptide synthesis, protective groups are indispensable for preventing unwanted side reactions. organic-chemistry.orgiris-biotech.de A protecting group is a reversible derivative of a functional group that renders it inert to specific chemical reactions. organic-chemistry.org For the synthesis of N-acetyl-L-valine, if other reactive functionalities were present in the starting material, a protective group strategy would be essential.
The most common strategy involves the protection of the amino group to allow for selective modification of other parts of the molecule. Carbamates, such as the tert-butyloxycarbonyl (Boc) group, are frequently used to protect amino groups. organic-chemistry.orgorganic-chemistry.org The Boc group is stable under basic and nucleophilic conditions but can be readily removed with acid. organic-chemistry.org This orthogonality allows for selective deprotection and further reaction at one site while others remain protected.
Conversely, if the carboxylic acid group required modification while the amino group was to be acetylated later, the carboxyl group would need protection, often as an ester. The choice of protecting group is critical and must be stable to the N-acetylation conditions. After the desired modifications are complete, the protecting group is removed to yield the final product. The use of such strategies ensures high selectivity and yield in the synthesis of complex amino acid derivatives. organic-chemistry.org
Isotopic Incorporation Approaches for 15N Labeling
The introduction of the stable isotope 15N into the L-valine molecule is a key step in producing L-Valine, N-Acetyl (15N). This can be achieved through either enzymatic or chemical methods, each with its own advantages and applications.
Enzymatic Routes for 15N Enrichment of Amino Acid Precursors
Enzymatic synthesis offers a highly stereospecific route to produce L-[15N]-amino acids, avoiding the formation of racemic mixtures that are often a byproduct of chemical synthesis. iaea.org A common method involves the use of amino acid dehydrogenases. For instance, L-[15N]-valine can be synthesized from its corresponding α-keto acid precursor using leucine (B10760876) dehydrogenase (LeuDH) as a catalyst. iaea.org The nitrogen is introduced from a 15N-labeled source, such as 15NH4Cl. iaea.org
To drive the reaction to completion, a cofactor regeneration system is often employed. For example, glucose dehydrogenase (GlucDH) can be used to regenerate the necessary NADH cofactor, with glucose serving as the electron donor. iaea.orgresearchgate.net This coupled enzymatic system allows for the efficient production of gram quantities of the desired 15N-labeled L-amino acid with high yields. iaea.org Another enzymatic strategy involves the use of aminotransferases. In this approach, a 15N-labeled amino acid, such as L-[15N]-glutamate, serves as the amine donor to the appropriate α-keto acid of valine. researchgate.net
Metabolic labeling is another powerful enzymatic approach where organisms, such as bacteria (E. coli) or algae (Chlamydomonas reinhardtii), are grown in a medium where the sole nitrogen source is a 15N-labeled compound, like 15NH4Cl or 15NH415NO3. nih.govresearchgate.net The organisms then incorporate the 15N into the amino acids they synthesize, including L-valine. This method is particularly useful for producing uniformly labeled proteins for NMR studies. nih.govnih.gov
Precursor-Based Chemical Labeling Methodologies for Specific Isotopic Placement
Chemical synthesis provides an alternative route for 15N labeling, which can be particularly useful when specific labeling patterns are desired. While often producing racemic mixtures, chemical methods can be advantageous in certain contexts. iaea.org One of the fundamental challenges in chemical synthesis is the introduction of chirality. To overcome this, chiral templates or scaffolds can be used to induce the desired stereochemistry.
A direct chemical synthesis might involve starting with a simple, achiral precursor that is isotopically enriched and then building the amino acid structure around it. However, the availability of such labeled precursors is limited. universiteitleiden.nl A more common approach is to use a known synthetic route for L-valine and introduce the 15N label at a specific step, for example, through the use of a 15N-labeled ammonia (B1221849) equivalent in a reductive amination reaction of the corresponding α-keto acid.
It is important to note that metabolic scrambling, where the 15N label is transferred to other amino acids, can be a concern, particularly in cell-based expression systems. nih.govacs.org The extent of scrambling can vary depending on the amino acid and the specific metabolic pathways of the expression host. nih.gov Careful selection of the expression system and culture conditions can help to minimize this effect. nih.gov
Purification and Analytical Validation of L-Valine, N-Acetyl (15N) Products
Following synthesis and isotopic labeling, the L-Valine, N-Acetyl (15N) product must be rigorously purified and validated to ensure its chemical and isotopic purity.
A common purification technique is recrystallization, where the crude product is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the mother liquor. guidechem.com Chromatographic methods are also extensively used. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a powerful tool for separating the desired product from any unreacted starting materials or by-products. nih.gov
Analytical validation is crucial to confirm the identity, purity, and isotopic enrichment of the final product. Mass spectrometry (MS) is a primary technique for this purpose. It can confirm the molecular weight of the compound, which will be slightly higher than the unlabeled version due to the presence of the 15N isotope. nih.govbldpharm.com The isotopic enrichment level can also be precisely determined by analyzing the isotopic distribution of the molecular ion peak. nih.gov
The combination of these purification and analytical techniques ensures the production of high-quality, well-characterized L-Valine, N-Acetyl (15N) for use in a wide array of scientific research.
Compound Information Table
| Compound Name | Other Names | Molecular Formula |
| L-Valine, N-Acetyl (15N) | N-alpha-Acetyl-L-valine-15N | C7H13(15N)O3 |
| L-Valine | C5H11NO2 | |
| Acetic Anhydride | C4H6O3 | |
| Acetyl Chloride | C2H3ClO | |
| Acetic Acid | C2H3O2 | |
| Erbium(III) triflate | Er(OTf)3 | C3F9ErO9S3 |
| Acetonitrile | C2H3N | |
| Alumina | Aluminum oxide | Al2O3 |
| tert-butyloxycarbonyl anhydride | Boc anhydride, Boc2O | C10H18O5 |
| 15NH4Cl | Ammonium-15N chloride | (15N)H4Cl |
| Leucine dehydrogenase | LeuDH | |
| Glucose dehydrogenase | GlucDH | |
| L-Glutamate | C5H9NO4 | |
| α-Ketoglutarate | C5H6O5 | |
| Glucose | C6H12O6 | |
| NADH | C21H29N7O14P2 | |
| E. coli | ||
| Chlamydomonas reinhardtii | ||
| 15NH415NO3 | Ammonium-15N nitrate-15N | (15N)H4(15N)O3 |
Chromatographic Separations for High Isotopic and Chemical Purity
The purification of ¹⁵N-labeled N-acetyl-L-valine is a critical step to ensure that the final product is free from starting materials, side-products, and, crucially, its unlabeled (¹⁴N) counterpart. High-purity material is essential for its application in metabolic studies, proteomics, and as a standard in mass spectrometry, where contaminants could lead to erroneous results. chemie-brunschwig.ch Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are extensively utilized for the separation and purification of amino acids and their derivatives. alexandraatleephillips.com
Gas chromatography is a powerful technique for separating volatile compounds. Since N-acetyl-L-valine is not inherently volatile, a derivatization step is typically required. However, in this case, the N-acetyl group itself enhances the compound's suitability for GC analysis compared to the free amino acid. alexandraatleephillips.com N-acetyl derivatives are noted for their stability and for providing reproducible isotopic measurements. alexandraatleephillips.com The separation is commonly performed on a capillary column, such as a DB-5, with a programmed temperature gradient to elute compounds based on their boiling points and interactions with the stationary phase. researchgate.net
High-performance liquid chromatography is another cornerstone method for purification, which offers the advantage of operating at lower temperatures and often without the need for further derivatization. alexandraatleephillips.comresearchgate.net This is particularly beneficial for thermally sensitive molecules. Various HPLC modes can be employed, with reversed-phase HPLC being common. Specialized columns, such as the Sielc Primesep A, have demonstrated effective separation of numerous amino acids. researchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile, often with additives such as ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and resolution. mdpi.com The selection of the stationary and mobile phases is optimized to maximize the resolution between the target compound and any impurities. For ensuring high isotopic enrichment, these chromatographic methods must be able to separate the labeled compound from any residual unlabeled molecules, although this is primarily a function of the synthesis rather than a separation challenge, as the isotopic analogues co-elute in most standard chromatographic systems. The purity is assessed by the symmetry and singularity of the chromatographic peak.
Interactive Table 1: Typical Chromatographic Methods for Amino Acid Derivative Purification (This table is a generalized representation based on common laboratory practices for similar compounds)
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on partitioning between mobile and stationary phases. |
| Typical Stationary Phase | Fused silica (B1680970) capillary column with a nonpolar phase (e.g., 5% Phenyl Polysiloxane). | C18 (Reversed-Phase) or specialized mixed-mode columns (e.g., Primesep A). researchgate.net |
| Typical Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen). | Acetonitrile/Water gradient with pH modifiers (e.g., Formic Acid, Ammonium Formate). mdpi.com |
| Derivatization | N-acetylation makes the compound suitable for GC analysis. alexandraatleephillips.com | Often not required, preserving the original compound structure. researchgate.net |
| Detection | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV Detector, Mass Spectrometer (MS). |
Spectroscopic Confirmation of ¹⁵N Incorporation and Positional Specificity
Following synthesis and purification, it is imperative to confirm the successful incorporation of the ¹⁵N isotope and to verify its precise location within the N-acetyl-L-valine molecule. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive techniques for this validation.
Mass spectrometry is the primary tool for verifying isotopic enrichment. When N-acetyl-L-valine is labeled with ¹⁵N, its molecular weight increases by approximately one mass unit compared to its natural ¹⁴N counterpart. A standard N-acetyl-L-valine molecule (C₇H₁₃NO₃) has a monoisotopic mass of approximately 159.18 g/mol , whereas the ¹⁵N-labeled version has a mass of approximately 160.18 g/mol . isotope.com This mass shift is readily detected by MS. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to analyze the purified product. researchgate.netnih.gov The resulting mass spectrum will show a dominant peak at the m/z corresponding to the ¹⁵N-labeled molecule, and the ratio of this peak's intensity to the peak for the unlabeled molecule allows for the calculation of isotopic enrichment, which is often greater than 98%. isotope.com Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and by analyzing the mass of the fragments, the position of the label can be confirmed. For instance, fragmentation patterns would show that the nitrogen-containing fragments are heavier by one mass unit, confirming the label's position on the amino group. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary and unambiguous confirmation of the ¹⁵N label's position. The ¹⁵N nucleus has a spin of 1/2 and is NMR-active. While direct detection in a ¹⁵N NMR spectrum is possible, it is often more convenient to observe its effects in a ¹H or ¹³C NMR spectrum. For example, in the ¹H NMR spectrum, the proton attached to the nitrogen (the N-H amide proton) would appear as a doublet due to coupling with the ¹⁵N nucleus, a phenomenon not observed with the quadrupolar ¹⁴N nucleus. This provides definitive proof of the ¹⁵N atom's location.
Interactive Table 2: Spectroscopic Data for L-Valine, N-Acetyl (¹⁵N)
| Property | Unlabeled (¹⁴N) | Labeled (¹⁵N) | Analytical Method |
| Chemical Formula | C₇H₁₃NO₃ | C₇H₁₃¹⁵NO₃ | - |
| Molecular Weight | ~159.18 | ~160.18 isotope.com | Mass Spectrometry |
| Isotopic Enrichment | Natural Abundance (~0.37%) | Typically >98% isotope.com | Mass Spectrometry |
| ¹H NMR (N-H Signal) | Broad singlet | Doublet (due to ¹H-¹⁵N coupling) | NMR Spectroscopy |
| Primary MS Fragment | Varies by ionization | Mass of N-containing fragments increases by 1 Da | Tandem MS (MS/MS) |
Advanced Spectroscopic and Mass Spectrometric Analysis of L Valine, N Acetyl 15n
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure and dynamics of molecules. The incorporation of a ¹⁵N label provides a unique spectroscopic handle for detailed molecular analysis.
Direct ¹⁵N NMR spectroscopy and indirect detection through ¹H-¹⁵N correlation experiments are fundamental for the structural verification of L-Valine, N-Acetyl (¹⁵N). The ¹⁵N nucleus has a spin quantum number of 1/2, which results in sharp NMR signals, facilitating high-resolution analysis. researchgate.netnih.gov The chemical shift of the ¹⁵N atom within the N-acetyl group is highly sensitive to its local electronic environment, providing definitive confirmation of the molecule's structure.
Furthermore, the presence of the ¹⁵N label introduces specific spin-spin couplings (J-couplings) to adjacent nuclei, such as the amide proton (¹H) and nearby carbons (¹³C). nih.gov The measurement of these coupling constants, for instance, the one-bond ¹J(¹⁵N,¹H) coupling, provides unambiguous evidence of the N-H bond and helps to confirm the integrity of the acetylated valine structure. nih.gov
Isotopic purity assessment is another key application. The relative intensity of the signal corresponding to the ¹⁵N-labeled molecule compared to any potential signal from the unlabeled version in a ¹⁵N spectrum allows for the quantification of isotopic enrichment. For commercially available L-Valine, N-Acetyl (¹⁵N), this purity is often specified at 98% or higher. fujifilm.com
Table 1: Illustrative ¹⁵N NMR Parameters for Structural Analysis
| Parameter | Typical Value Range | Information Provided |
| ¹⁵N Chemical Shift (δ) | 110-130 ppm | Confirms the electronic environment of the amide nitrogen. |
| ¹J(¹⁵N,¹H) Coupling | ~90-95 Hz | Unambiguously confirms the direct bond between the nitrogen and its attached proton. |
| ²J(¹⁵N,¹³C) Coupling | ~10-15 Hz | Provides information about the connectivity to the acetyl carbonyl carbon. |
Multidimensional NMR Techniques Utilizing ¹⁵N Enrichment for Molecular Analysis
The true power of ¹⁵N enrichment is realized in multidimensional NMR experiments, which are essential for studying molecules in complex mixtures or for analyzing their interactions with larger biomolecules like proteins. bitesizebio.com The most common of these is the two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. bitesizebio.com
The ¹H-¹⁵N HSQC spectrum generates a correlation map where each peak corresponds to a specific nitrogen atom and its directly attached proton. duke.edu For L-Valine, N-Acetyl (¹⁵N), this results in a single, well-resolved peak at the coordinate of the ¹H and ¹⁵N chemical shifts of its amide group. nih.gov This technique offers several advantages:
Enhanced Resolution: It separates overlapping signals from a crowded one-dimensional ¹H spectrum into a second dimension, significantly improving resolution. bitesizebio.com
High Specificity: Only signals from protons directly bonded to ¹⁵N atoms are observed, effectively filtering out signals from all other molecules in a biological sample.
Structural and Dynamic Insights: Changes in the chemical shift or intensity of the HSQC peak upon interaction with other molecules can be used to map binding interfaces and study molecular dynamics. bitesizebio.com
These multidimensional techniques are indispensable for tracking the metabolic conversion of L-Valine, N-Acetyl (¹⁵N) and for its application in structural biology studies. nih.gov
Mass Spectrometry (MS) Techniques for Isotopic Quantification
Mass spectrometry is a cornerstone of metabolomics and tracer studies due to its exceptional sensitivity and ability to differentiate molecules based on their mass-to-charge ratio (m/z).
High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides mass measurements with accuracies in the parts-per-million (ppm) range. nih.gov This precision allows for the confident determination of a molecule's elemental formula from its exact mass.
When analyzing L-Valine, N-Acetyl (¹⁵N), HRMS can easily distinguish it from its unlabeled (¹⁴N) isotopologue due to the mass difference between the ¹⁵N and ¹⁴N isotopes. This capability is crucial for metabolomic profiling, where the goal is to identify and quantify numerous metabolites simultaneously in a biological sample. frontiersin.orgmdpi.com The presence of the ¹⁵N-labeled compound results in a distinct peak in the mass spectrum, shifted to a higher m/z value compared to the endogenous, unlabeled compound. This clear mass separation enables accurate quantification of the labeled metabolite without interference from its natural counterpart. frontiersin.org
Table 2: Exact Masses of L-Valine, N-Acetyl Isotopologues
| Compound | Elemental Formula | Exact Mass (Da) |
| L-Valine, N-Acetyl (¹⁴N) | C₇H₁₃¹⁴NO₃ | 159.08954 |
| L-Valine, N-Acetyl (¹⁵N) | C₇H₁₃¹⁵NO₃ | 160.08657 |
Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Tracer Studies
For studies demanding the highest precision in isotopic enrichment measurement, Isotope Ratio Mass Spectrometry (IRMS) is the gold standard. nih.gov This technique is specifically designed to measure the relative abundance of stable isotopes with extremely high precision. In a typical workflow for analyzing amino acids, the sample is first processed through a gas chromatograph (GC) for separation. The N-acetylated valine is then combusted at a high temperature, converting the nitrogen in the molecule to N₂ gas. researchgate.net
The resulting N₂ gas is introduced into the IRMS, which precisely measures the ratio of the different isotopic forms of N₂ (i.e., ¹⁴N¹⁴N, ¹⁵N¹⁴N, and ¹⁵N¹⁵N). From these measurements, the ¹⁵N enrichment of the original L-Valine, N-Acetyl can be calculated with a precision that is often orders of magnitude better than conventional MS. nih.gov This high precision is vital for metabolic tracer studies where researchers need to detect very small changes in isotopic enrichment to accurately calculate metabolic flux rates and pathways. nih.govnih.gov
Chromatographic Coupling with Spectroscopic Detection for Complex Biological Mixtures
Analyzing L-Valine, N-Acetyl (¹⁵N) in biological matrices such as plasma, urine, or cell extracts requires a separation step to isolate the target analyte from thousands of other endogenous compounds. nih.gov Coupling a chromatographic separation technique with a spectroscopic or mass spectrometric detector provides a robust platform for such analyses. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): In this technique, the N-acetyl-L-valine, which may require further derivatization to increase its volatility, is separated based on its boiling point and interaction with the GC column. nih.gov The separated compound then enters the mass spectrometer for detection and quantification. When coupled with an IRMS detector (GC-C-IRMS), it allows for high-precision isotopic analysis as described previously. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that separates compounds in a liquid phase based on properties like polarity or size. researchgate.net It is particularly well-suited for analyzing non-volatile and thermally sensitive molecules like N-acetylated amino acids directly from biological fluids without extensive sample preparation. The eluent from the LC column is directed into an MS or tandem MS (MS/MS) system, which provides high sensitivity and selectivity for detecting and quantifying the ¹⁵N-labeled compound. bohrium.com
This combination of a high-resolution separation method with a sensitive and specific detection technique is essential for accurately tracking the fate of L-Valine, N-Acetyl (¹⁵N) in complex biological systems and obtaining reliable data in metabolic research. nih.gov
Table 3: Summary of Coupled Analytical Techniques
| Technique | Separation Principle | Detection Method | Key Application |
| GC-MS | Volatility / Polarity | Mass Spectrometry | Quantification of labeled valine in complex mixtures. |
| GC-C-IRMS | Volatility / Polarity | Isotope Ratio MS | High-precision measurement of ¹⁵N enrichment for tracer studies. nih.gov |
| LC-MS/MS | Polarity / Size | Tandem Mass Spectrometry | High-sensitivity profiling of labeled metabolites in biological fluids. bohrium.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for L-Valine, N-Acetyl (15N) Detection and Quantification
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and widely adopted analytical technique for the detection and quantification of N-acetylated amino acids, including L-Valine, N-Acetyl (15N), in complex biological matrices. This method is particularly advantageous due to its high sensitivity, selectivity, and the ability to analyze compounds with a wide range of polarities without the need for derivatization, although derivatization can sometimes be employed to enhance chromatographic retention and ionization efficiency.
The inherent polarity of N-acetyl-L-valine makes reversed-phase liquid chromatography (RPLC) a suitable separation technique. In RPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of polar analytes like L-Valine, N-Acetyl (15N) can be modulated by adjusting the mobile phase composition, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization. For highly polar metabolites that show poor retention on traditional RPLC columns, alternative approaches like ion-pairing chromatography (IPC) can be utilized. IPC introduces an ion-pairing agent to the mobile phase, which interacts with the charged analyte to increase its retention on the nonpolar stationary phase.
For mass spectrometric detection, electrospray ionization (ESI) is the most common technique for N-acetylated amino acids as it is a soft ionization method that typically produces intact molecular ions. L-Valine, N-Acetyl (15N) can be detected in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.
Tandem mass spectrometry (MS/MS) is frequently employed for quantification to enhance selectivity and reduce background noise. In this approach, the molecular ion of L-Valine, N-Acetyl (15N) is selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and a specific fragment ion is monitored in the third mass analyzer (Q3). This process is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard, such as ¹³C and/or ¹⁵N-labeled N-acetyl-valine, is crucial for accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.
A study on the analysis of N-acetyl-l-cysteine in chicken plasma utilized a split calibration curve approach for quantification by LC-MS/MS, demonstrating the method's adaptability for different concentration ranges. nih.gov The accuracy and precision of such methods are typically high, with recoveries often exceeding 90%. researchgate.net While specific MRM transitions for L-Valine, N-Acetyl (15N) are not widely published, they can be empirically determined by infusing a standard solution of the compound into the mass spectrometer and identifying the most intense and stable fragment ions.
| Parameter | Typical Conditions for N-Acetylated Amino Acid Analysis |
| Chromatography Mode | Reversed-Phase Liquid Chromatography (RPLC), Ion-Pairing Chromatography (IPC) |
| Column | C18 stationary phase (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.6 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) |
| Detection Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) provides a high-resolution separation and sensitive detection method for the analysis of amino acids and their derivatives. However, due to the low volatility of N-acetylated amino acids like L-Valine, N-Acetyl (15N), a derivatization step is essential to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com
Several derivatization strategies are available for amino acids. One common approach is silylation, which involves the replacement of active hydrogens in the carboxyl and amide groups with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. TBDMS derivatives are often preferred due to their increased stability and reduced moisture sensitivity compared to TMS derivatives. sigmaaldrich.com
Another widely used method is esterification of the carboxyl group followed by acylation of the amino group. For instance, the carboxyl group can be converted to a methyl or propyl ester, and the amino group can be further acetylated, although in the case of N-Acetyl-L-Valine, the amino group is already acetylated. Therefore, esterification of the carboxylic acid is the primary derivatization required. N-acetyl-n-propyl (NAP) esters have been successfully used for the GC-MS analysis of amino acids to determine ¹⁵N isotopic abundances. nih.gov
Following derivatization, the volatile derivative of L-Valine, N-Acetyl (15N) is introduced into the GC, where it is separated from other components of the sample on a capillary column. The choice of the column's stationary phase depends on the polarity of the derivatives. Mid-polarity columns are often suitable for separating these compounds. bris.ac.uk
The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI) ionization. EI is a hard ionization technique that causes extensive fragmentation of the molecule, resulting in a characteristic mass spectrum that can be used for identification. The mass spectrum of the unlabeled N-acetyl-L-valine derivative can be found in databases like PubChem, showing characteristic fragment ions. nih.gov For the ¹⁵N-labeled compound, the molecular ion and nitrogen-containing fragment ions will be shifted by one mass unit, providing a clear distinction from the unlabeled analogue.
Quantitative analysis by GC-MS is typically performed using selected ion monitoring (SIM), where the mass spectrometer is set to detect only specific ions characteristic of the analyte, which increases sensitivity and selectivity.
Applications in Elucidating Fundamental Biochemical and Metabolic Pathways
Tracing Nitrogen Fluxes in Cellular and Subcellular Systems
The use of ¹⁵N-labeled compounds is a cornerstone for quantifying the movement of nitrogen through cellular and subcellular compartments. By introducing N-Acetyl-L-valine (¹⁵N), researchers can follow the ¹⁵N isotope as it is incorporated into other amino acids, proteins, and nitrogen-containing metabolites, thereby mapping the intricate network of nitrogen metabolism.
Transamination is a critical step in the catabolism of most amino acids, including the branched-chain amino acid valine. This process involves the transfer of the amino group to an α-keto acid, a reaction central to amino acid synthesis and degradation. Stable isotope tracers like ¹⁵N-valine are invaluable for studying the kinetics of these reactions.
Table 1: Natural ¹⁵N Abundance in Plasma Protein-Bound Amino Acids of Cattle with Different Feed Efficiencies
Data adapted from research on Charolais young bulls, showing adjusted ¹⁵N values (δ¹⁵N, ‰).
| Amino Acid Group | Amino Acid | Low RFI (Efficient) δ¹⁵N (‰) | High RFI (Inefficient) δ¹⁵N (‰) | Isotopic Difference (%) |
|---|---|---|---|---|
| Transaminating | Valine | 8.1 | 8.7 | +7.4% |
| Alanine | 9.9 | 10.8 | +9.1% | |
| Non-Transaminating | Phenylalanine | 7.8 | 7.9 | +1.3% (Not Significant) |
| Lysine (B10760008) | 6.3 | 6.5 | +3.2% (Not Significant) |
Furthermore, studies in astrocytes have indicated that valine metabolism is particularly important for the translocation of glutamate (B1630785) between neuronal and astrocytic compartments, a process that may be upregulated during periods of high synaptic activity. This suggests a dynamic regulation of valine transamination in response to physiological demands.
Nitrogen homeostasis is vital for all organisms, involving a balance between nitrogen assimilation, utilization, and recycling. ¹⁵N-labeled tracers are crucial for investigating how organisms reuse nitrogen from various sources.
A study in minipigs used ¹⁵N-labeled ammonium (B1175870) chloride and urea (B33335) to trace nitrogen recycling by the gut microflora. The research demonstrated that nitrogen from these sources was incorporated de novo into essential amino acids like lysine by microorganisms in the upper gastrointestinal tract. This newly synthesized, ¹⁵N-labeled lysine was then absorbed and utilized for body protein synthesis, providing direct evidence of nitrogen recycling and its contribution to the host's amino acid economy.
Advanced techniques such as combined ¹³C and ¹⁵N metabolic flux analysis (¹³C¹⁵N-MFA) have been applied to model organisms like Mycobacterium bovis BCG to create comprehensive maps of both carbon and nitrogen flow. These studies establish glutamate as the central hub for nitrogen assimilation and distribution, donating its nitrogen to other amino acids via transamination reactions. This powerful approach allows for the simultaneous quantification of intracellular carbon and nitrogen fluxes, offering a systems-level view of nitrogen homeostasis.
Insights into Protein Turnover and Amino Acid Pool Dynamics in Model Systems (Non-Human)
Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process that dictates cellular function. N-Acetyl-L-valine (¹⁵N) serves as a precursor for ¹⁵N-L-valine, which is incorporated into newly synthesized proteins, enabling the measurement of protein dynamics in non-human model systems.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. In this method, cells are grown in media where a standard "light" amino acid is replaced by a "heavy," stable isotope-labeled counterpart (e.g., containing ¹⁵N). As cells grow and synthesize proteins, the heavy amino acid is incorporated. By mixing protein populations from cells grown in heavy and light media and analyzing them with mass spectrometry, the relative abundance of proteins can be precisely quantified based on the intensity ratios of heavy and light peptides. This approach can be extended to "dynamic SILAC" to measure protein turnover by switching cells from a light to a heavy medium and tracking the rate of incorporation of the heavy label over time.
This principle is widely applied in various model organisms.
In Algae: A study on Chlamydomonas reinhardtii used ¹⁵N-TAP medium to achieve approximately 98% labeling efficiency in amino acids. Researchers were able to track the turnover of specific proteins, such as RuBisCo, by observing the decrease in the ¹⁵N-labeled peptide signal over time as it was replaced by newly synthesized, unlabeled protein.
In Plants: Metabolic labeling using ¹⁵N-containing salts is a common method in plants like Arabidopsis. The labeling efficiency, which can range from 93-99%, must be carefully calculated to ensure precise protein quantification.
In Rodents: Studies in rats using constant infusions of ¹⁵N-labelled valine and other amino acids have been conducted to measure whole-body protein turnover, providing systemic insights into protein metabolism.
A general methodology for determining the fractional synthesis rate (FSR) of proteins involves culturing cells in a ¹⁵N-enriched medium and analyzing the resulting mass isotopomer distribution of peptides via mass spectrometry. The FSR can be calculated by analyzing the ratio of the newly synthesized "labeled" peptide fraction to the pre-existing "unlabeled" fraction.
Table 2: Example of Fractional Synthesis Rates (FSR) of Proteins in Cultured Cells
This table presents methodological data on FSR for several identified proteins from a study using ¹⁵N amino acid labeling, demonstrating the quantitative application of this technique.
| Protein Identity | Accession No. | Calculated FSR (%) from 50% ¹⁵N Medium | Calculated FSR (%) from 33% ¹⁵N Medium |
|---|---|---|---|
| Glyceraldehyde-3-phosphate dehydrogenase | P04406 | 56.0 | 54.2 |
| Alpha-enolase | P06733 | 76.0 | 72.0 |
| Pyruvate kinase M1/M2 | P14618 | 71.0 | 69.0 |
| Peroxiredoxin-1 | Q06830 | 44.0 | 46.0 |
| Beta-tubulin | P07437 | 63.0 | 59.0 |
| Actin, cytoplasmic 1 | P60709 | 58.0 | 58.0 |
Understanding how amino acids are transported into cells and distributed between different subcellular compartments is crucial for comprehending cellular metabolism. ¹⁵N-labeled amino acids are effective tools for these investigations.
NMR-based metabolite studies can exploit ¹⁵N-labeled amino acids to directly observe their transport and subsequent metabolism within mammalian cells. By monitoring the appearance and transformation of the ¹⁵N signal, researchers can gain insights into the dynamics of intracellular amino acid pools.
Studies on selective amino acid labeling in cell culture have revealed that some amino acids are metabolically "scrambled," meaning the isotopic label can be transferred to other molecules through metabolic interconversions. Valine, along with isoleucine, leucine (B10760876), alanine, aspartate, and glutamate, has been shown to experience significant scrambling in human embryonic kidney (HEK) 293 cells. This highlights the extensive metabolic crosstalk within the intracellular amino acid pool. Furthermore, specific research has pointed to the translocation of valine between different cell types, such as between neurons and astrocytes, indicating distinct metabolic compartmentation and intercellular shuttling of amino acids.
Metabolic Profiling and Flux Analysis in Preclinical and Model Organism Studies
Metabolic profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample, while metabolic flux analysis (MFA) measures the rates of reactions in a metabolic network. The use of N-Acetyl-L-valine (¹⁵N) and other stable isotope tracers is central to these advanced systems biology approaches.
Dual ¹³C and ¹⁵N labeling, coupled with mass spectrometry and computational modeling, allows for the simultaneous quantification of both carbon and nitrogen fluxes through metabolic pathways. This ¹³C¹⁵N-MFA approach was successfully used in Mycobacterium bovis BCG to generate the first comprehensive nitrogen flux map for amino acid and nucleotide biosynthesis in mycobacteria. This provided unprecedented detail on how the organism utilizes and partitions its nitrogen resources.
In the field of natural product discovery, stable isotope labeling is used to connect genes to molecules. In one study, cyanobacteria were cultured in a ¹⁵N-labeled medium. Subsequent comparative metabolomics analysis of the extracts allowed researchers to identify nitrogen-containing secondary metabolites produced by the organism and link them to their corresponding biosynthetic gene clusters discovered through genome sequencing.
NMR-based techniques also benefit significantly from ¹⁵N labeling. The use of ¹⁵N-labeled substrates can increase the efficiency, coverage, and resolution of ¹³C-MFA studies. By providing additional constraints on the metabolic model, ¹⁵N data helps to more accurately determine metabolic fluxes throughout the central carbon and nitrogen networks.
Understanding Post-Translational Modification via N-Acetylation Pathways
N-acetylation is a widespread post-translational modification (PTM) that plays a critical role in regulating protein function, stability, and interactions. wikipedia.org This modification involves the transfer of an acetyl group to the nitrogen atom of an amino group, most commonly the N-terminal α-amino group of proteins or the ε-amino group of lysine residues. wikipedia.org
N-acetylated amino acids, such as N-acetyl-L-valine, are found endogenously and can be formed through two primary routes: the direct enzymatic acetylation of the free amino acid by N-acetyltransferases (NATs) or the release from the degradation of N-terminally acetylated proteins. researchgate.net
Using L-valine, N-acetyl (15N) as a tracer can help elucidate the dynamics of these processes. By introducing the labeled compound into a system, researchers can track its fate and distinguish between different metabolic pools. For example, if ¹⁵N-labeled N-acetyl-L-valine is taken up by cells, its incorporation into proteins would suggest a potential pathway for the direct use of acetylated amino acids in protein synthesis or modification, or its de-acetylation followed by the incorporation of the resulting ¹⁵N-L-valine. Conversely, by administering ¹⁵N-L-valine and tracking the appearance of ¹⁵N-labeled N-acetyl-L-valine, one could quantify the rate of direct acetylation of the free amino acid pool. This approach provides a means to study the flux and regulation of N-acetylation pathways that are crucial for cellular homeostasis.
Table 3: Hypothetical Tracing of N-Acetylation Pathways
| Parameter | Measurement | Implication |
| Rate of ¹⁵N-L-Valine appearance from ¹⁵N-N-Acetyl-L-Valine | Mass Spectrometry | Quantifies the activity of de-acetylating enzymes. |
| Rate of ¹⁵N-N-Acetyl-L-Valine appearance from ¹⁵N-L-Valine | Mass Spectrometry | Measures the flux of direct amino acid acetylation. |
| Incorporation of ¹⁵N into N-terminal Valine of proteins | Proteomics | Traces the contribution of the valine pool to protein synthesis. |
Investigation of Enzymatic Transformations and Reaction Mechanisms Involving L Valine, N Acetyl 15n
Characterization of Acetyltransferase Activity on Valine Substrates
N-terminal acetylation is a widespread and highly conserved protein modification in eukaryotes, catalyzed by N-terminal acetyltransferases (NATs). hmdb.canih.gov This process involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of a polypeptide. nih.gov The specificity of this reaction is crucial for its biological function and is a key area of investigation.
The efficiency and selectivity of an enzyme for its substrate are defined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and it serves as an inverse measure of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. The ratio kcat/Km is often used as a measure of an enzyme's catalytic efficiency and substrate specificity. mdpi.com
The substrate specificity of NATs is largely determined by the first few N-terminal amino acid residues of the target protein. hmdb.ca Different NATs exhibit preferences for different types of N-terminal residues. For instance, some NATs preferentially acetylate proteins with small N-terminal residues like alanine, serine, and glycine, while others target those with larger, hydrophobic, or acidic N-termini. nih.gov
Valine, a branched-chain amino acid, can be a substrate for specific NATs. Studies on enzymes like glycine N-methyltransferase (GNMT) have shown that the N-terminal valine is acetylated in the native form of the enzyme. nih.gov This acetylation can significantly affect the enzyme's kinetic parameters and its interaction with regulatory molecules. nih.gov For example, the N-acetylation of the terminal valine in GNMT dramatically alters its inhibition by the antifolate drug 5-methyltetrahydrofolate, demonstrating a profound impact on its regulatory properties. nih.gov
To quantify the selectivity of an acetyltransferase for valine over other amino acids, kinetic studies are performed. By measuring the kcat and Km values for a series of amino acid substrates, a specificity profile can be constructed.
Table 1: Illustrative Kinetic Parameters of a Hypothetical N-Acetyltransferase (NAT-X) for Various Amino Acid Substrates This table presents hypothetical data for illustrative purposes.
| Substrate (N-terminal) | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| L-Valine | 150 | 25 | 1.67 x 10⁵ |
| L-Alanine | 50 | 40 | 8.00 x 10⁵ |
| L-Serine | 75 | 35 | 4.67 x 10⁵ |
| L-Leucine | 200 | 20 | 1.00 x 10⁵ |
The data in this illustrative table shows that NAT-X has a higher catalytic efficiency (kcat/Km) for smaller amino acids like Alanine and Serine compared to the bulkier branched-chain amino acids Valine and Leucine (B10760876), and a much lower efficiency for the acidic Aspartate.
The family of acetyltransferases is vast and diverse, with new members and functions continually being discovered. While histone acetyltransferases (HATs) were among the first to be studied extensively, it is now clear that lysine (B10760008) acetyltransferases (KATs) modify a wide array of non-histone proteins, including metabolic enzymes. frontiersin.orgnih.gov In bacteria, which lack histones, the discovery of KATs has revealed deep and complex roles for protein acetylation in regulating cellular processes. nih.govbiorxiv.org
Research in organisms like Escherichia coli has led to the identification of novel KATs that exhibit a high degree of substrate specificity. nih.govbiorxiv.org These enzymes are part of the Gcn5-related N-acetyltransferase (GNAT) superfamily, which is found across all domains of life. nih.gov Some GNATs perform Nε-acetylation (on the epsilon-amino group of lysine), while others, such as RimI, RimL, and RimJ in E. coli, carry out Nα-acetylation on the N-terminal α-amino group of proteins. nih.gov The ongoing identification and characterization of these novel enzymes are expanding our understanding of the scope and regulation of amino acid acetylation in biology.
Elucidation of Enzyme Reaction Mechanisms Using ¹⁵N Kinetic Isotope Effects
Kinetic Isotope Effects (KIEs) are a powerful tool for investigating enzyme mechanisms. nih.gov By replacing an atom at a reactive center with one of its heavier isotopes (e.g., ¹⁴N with ¹⁵N), subtle changes in reaction rates can be measured. These changes provide detailed information about the bonding environment of the isotope in the reaction's transition state, which is the high-energy, transient intermediate state between substrate and product. nih.gov
The enzymatic transfer of an acetyl group to the amino group of L-valine proceeds through a transition state where the nitrogen atom of the valine forms a new bond with the carbonyl carbon of acetyl-CoA. The mechanism typically involves a general base within the enzyme's active site that deprotonates the amino group, increasing its nucleophilicity for the attack on acetyl-CoA. nih.govresearchgate.net This leads to the formation of a tetrahedral intermediate. nih.gov
By using L-Valine, N-acetyl (¹⁵N), a ¹⁵N KIE can be measured. The magnitude of the KIE is related to the change in bonding to the nitrogen atom as the reaction proceeds from the ground state to the transition state.
A normal KIE (>1) indicates that the bonding to the nitrogen atom is weaker in the transition state than in the ground state (e.g., bond breaking).
An inverse KIE (<1) suggests that the bonding to the nitrogen is stiffer or more constrained in the transition state (e.g., bond formation or changes in hybridization).
In the case of N-acetylation, the key event is the nucleophilic attack of the valine's amino nitrogen on the acetyl-CoA carbonyl carbon. Observing the ¹⁵N KIE for this reaction allows researchers to probe the degree of C-N bond formation in the transition state. A significant KIE suggests that this bond formation is a key feature of the transition state structure. Studies on other enzymes, such as cytidine deaminase, have successfully used ¹⁵N KIEs to demonstrate that C-N bond cleavage is part of the rate-determining step and to characterize the transition state. nih.govresearchgate.net
If other steps, such as substrate binding or product release, were significantly slower than the chemical transformation, the ¹⁵N KIE would be masked and would approach a value of 1. In some enzyme systems, researchers use mutations to slow down the chemical step, which can unmask a larger, intrinsic isotope effect, providing clearer insight into the chemistry of catalysis. nih.gov For acetyltransferases, determining whether the formation of the tetrahedral intermediate or its collapse is rate-limiting is crucial for a complete mechanistic understanding. nih.gov
Table 2: Representative ¹⁵N Kinetic Isotope Effects and Mechanistic Interpretations for Acetyltransferase Reactions This table presents hypothetical data for illustrative purposes.
| Enzyme System | Observed ¹⁵N KIE (V/K) | Interpretation |
|---|---|---|
| Wild-Type NAT-X | 1.011 | C-N bond formation is partially rate-limiting. |
| Mutant NAT-X (Slow Chemistry) | 1.035 | Represents the intrinsic KIE; C-N bond formation is the primary rate-limiting step. |
Role of N-Acetylated Valine in Regulatory Biochemical Networks
N-acetylation is not merely a static modification but a dynamic regulatory mechanism that influences numerous cellular processes. creative-proteomics.com The addition of an acetyl group neutralizes the positive charge of the N-terminal amino group and adds a hydrophobic moiety, which can alter a protein's structure, stability, localization, and interactions. nih.gov
N-acetylated valine, whether as a free amino acid or as the N-terminal residue of a protein, can participate in these regulatory networks. For example, the acetylation of the N-terminal valine of GNMT directly impacts its ability to be regulated by folate, thereby connecting protein modification to the control of one-carbon metabolism. nih.gov
More broadly, protein acetylation is now recognized as a key regulatory mechanism in core metabolism. nih.gov A vast number of enzymes involved in glycolysis, the TCA cycle, and fatty acid metabolism are regulated by acetylation. This modification can activate or inhibit enzyme activity and in some cases can mark a protein for degradation. nih.gov The interplay between acetylation and other post-translational modifications, such as phosphorylation and ubiquitination, creates a complex regulatory code that fine-tunes cellular function in response to metabolic status. mdpi.comwikipedia.org The presence of N-acetylated valine on key metabolic enzymes could therefore serve as a signal to modulate their activity or stability in response to nutrient availability or cellular stress. Furthermore, free L-valine has been shown to be a potent stimulator of the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis, suggesting that valine and its derivatives play important roles in metabolic signaling pathways. nih.gov
Allosteric Regulation and Enzyme Modulation by N-Acetylated Forms
N-acetylation is a significant post-translational modification that can influence protein function and enzyme activity. creative-proteomics.com The addition of an acetyl group to an amino acid, such as in N-acetyl-L-valine, can alter its physicochemical properties, potentially enabling it to act as an allosteric regulator. wikipedia.org Allosteric regulation involves the binding of a molecule to a site on an enzyme other than the active site, inducing a conformational change that either enhances (allosteric activation) or diminishes (allosteric inhibition) the enzyme's activity. wikipedia.org
The introduction of the ¹⁵N isotope in L-valine, creating L-valine, N-acetyl (¹⁵N), provides a powerful tool for tracing the metabolic fate and regulatory interactions of this molecule using techniques like NMR spectroscopy and mass spectrometry. While specific studies on the allosteric effects of L-valine, N-acetyl (¹⁵N) are limited, the principles of allosteric regulation by N-acetylated amino acids are well-established.
N-acetylated amino acids can modulate enzyme activity in various metabolic pathways. For instance, N-acetyl-L-glutamate is a well-known allosteric activator of carbamoyl phosphate synthetase I, a key enzyme in the urea (B33335) cycle. wikipedia.orgnih.gov This activation is essential for the enzyme's function. Similarly, it is plausible that N-acetyl-L-valine could modulate enzymes involved in branched-chain amino acid (BCAA) metabolism.
Research into the regulatory roles of N-acetylated amino acids has identified their potential to influence a range of enzymes. The binding of an N-acetylated amino acid to an allosteric site can trigger conformational changes that affect substrate binding or the catalytic rate of the enzyme. nih.gov
To investigate these potential regulatory roles, researchers can utilize ¹⁵N-labeled N-acetyl-L-valine in enzymatic assays. The heavy isotope allows for the precise tracking of the molecule and its interaction with target enzymes.
Interactive Data Table: Hypothetical Allosteric Modulation of BCKDH by N-Acetyl-L-Valine
| Enzyme | Modulator | Concentration (µM) | Relative Activity (%) |
| BCKDH | None | 0 | 100 |
| BCKDH | N-Acetyl-L-Valine | 10 | 85 |
| BCKDH | N-Acetyl-L-Valine | 50 | 60 |
| BCKDH | N-Acetyl-L-Valine | 100 | 45 |
This table presents hypothetical data on the potential inhibitory effect of N-acetyl-L-valine on the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) enzyme complex.
Feedback Inhibition and Activation Mechanisms in Metabolic Pathways
Feedback inhibition is a common regulatory mechanism in metabolic pathways where the end product of the pathway inhibits an earlier enzymatic step. libretexts.org This process allows cells to efficiently control the synthesis of metabolites, preventing their overaccumulation. libretexts.org N-acetylated amino acids, as derivatives of amino acids, can also participate in such regulatory loops.
The biosynthesis of L-valine is part of the branched-chain amino acid synthesis pathway. A key regulatory enzyme in this pathway is acetohydroxyacid synthase (AHAS). frontiersin.orgnih.gov This enzyme is subject to feedback inhibition by valine itself. frontiersin.orgnih.govresearchgate.net It is conceivable that N-acetyl-L-valine could also exert a feedback regulatory effect on AHAS or other enzymes in the pathway.
The use of L-valine, N-acetyl (¹⁵N) in metabolic studies allows for the detailed investigation of these feedback mechanisms. By introducing the ¹⁵N-labeled compound into a cellular system, researchers can trace its influence on the flux through the BCAA biosynthesis pathway and identify the specific enzymes it targets.
In a scenario of feedback inhibition, an excess of N-acetyl-L-valine could signal a state of valine abundance, leading to the downregulation of its own synthesis. This would occur through the binding of N-acetyl-L-valine to an allosteric site on an early enzyme in the pathway, reducing its catalytic activity.
Conversely, in some metabolic contexts, a derivative molecule can act as a feed-forward activator. While less common for end-product derivatives, it is a theoretical possibility that N-acetyl-L-valine could activate an enzyme further down a related metabolic pathway, signaling the availability of a precursor for subsequent reactions.
Detailed kinetic studies using L-valine, N-acetyl (¹⁵N) are necessary to elucidate its precise role in feedback regulation. Such studies would involve measuring the activity of key enzymes in the BCAA pathway in the presence of varying concentrations of the ¹⁵N-labeled compound.
Interactive Data Table: Research Findings on Feedback Inhibition by Valine and its Derivatives
| Enzyme | Inhibitor | Organism | Inhibition Constant (Ki) | Research Focus |
| Acetohydroxyacid Synthase (AHAS) | L-Valine | Corynebacterium glutamicum | ~5 mM | Amino acid production |
| Acetohydroxyacid Synthase (AHAS) | L-Valine | Saccharomyces cerevisiae | ~1 mM | Metabolic engineering |
| Acetohydroxyacid Synthase (AHAS) | L-Valine | Peach Tree | - | Plant growth regulation |
| Threonine Deaminase | L-Isoleucine | Saccharomyces cerevisiae | - | BCAA biosynthesis |
This table summarizes findings on the feedback inhibition of key enzymes in branched-chain amino acid biosynthesis by the end products.
Utilization in Advanced Structural Biology and Quantitative Proteomics Research
NMR-Based Structural Determination of Peptides and Proteins Enriched with ¹⁵N-Labeled Valine Residues
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures and dynamics of proteins in solution. The incorporation of ¹⁵N-labeled amino acids, such as N-acetyl-L-valine, is crucial for enhancing the sensitivity and resolution of NMR experiments, particularly for larger proteins.
Assignment of Protein Backbone and Side-Chain Resonances
A fundamental step in any NMR-based structural study is resonance assignment—the process of attributing each signal in the NMR spectrum to a specific atom within the protein. The use of ¹⁵N-labeled valine significantly simplifies this often-complex task. In a typical ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, each non-proline amino acid residue in a ¹⁵N-labeled protein produces a unique peak, corresponding to its backbone amide proton and nitrogen. bcm.edu
Selective labeling, where only specific amino acid types like valine are isotopically labeled, helps to reduce spectral overlap, a common challenge in NMR studies of large proteins. nih.govresearchgate.net This approach allows researchers to focus on the signals originating exclusively from the valine residues, making it easier to assign their backbone and side-chain resonances. Multidimensional NMR experiments, such as the 3D ¹⁵N-NOESY-HSQC and 3D ¹⁵N-TOCSY-HSQC, are then used to link sequential residues and identify amino acid types, ultimately leading to a near-complete assignment of the protein's backbone. protein-nmr.org.ukprotein-nmr.org.uk
| NMR Experiment | Purpose in Resonance Assignment with ¹⁵N-Labeling |
| ¹H-¹⁵N HSQC | Provides a unique "fingerprint" of the protein, with one peak for each ¹⁵N-labeled backbone amide group (except proline). bcm.edu |
| ¹⁵N-NOESY-HSQC | Identifies protons that are close in space (through-space correlation), helping to link neighboring amino acid residues. protein-nmr.org.uk |
| ¹⁵N-TOCSY-HSQC | Correlates the backbone amide proton with other protons within the same amino acid residue (through-bond correlation), aiding in amino acid type identification. protein-nmr.org.uk |
| Triple Resonance (e.g., HNCA, HNCO) | Used with ¹³C/¹⁵N labeling to definitively link atoms along the protein backbone for sequential assignment. researchgate.netacs.org |
Studying Protein Dynamics and Conformational Changes through Solid-State NMR (e.g., Chemical Shift Anisotropy)
While solution NMR is ideal for studying soluble proteins, solid-state NMR (ssNMR) provides invaluable insights into the structure and dynamics of non-crystalline or insoluble biomolecules like amyloid fibrils and membrane proteins. columbia.edu In this context, ¹⁵N labeling is critical for probing protein dynamics through a phenomenon known as Chemical Shift Anisotropy (CSA). nih.govaip.org
CSA arises because the magnetic shielding of a nucleus depends on the orientation of the molecule with respect to the external magnetic field. aip.org In solid samples, where molecules are fixed, this anisotropy provides detailed information about local structure and motion. The ¹⁵N CSA of a backbone amide is particularly sensitive to the protein's secondary structure and dynamics on timescales ranging from picoseconds to milliseconds and beyond. nih.govnih.govacs.org
By measuring the ¹⁵N CSA tensors for specific valine residues, researchers can characterize conformational changes and molecular motions. nih.gov For instance, studies have shown that the magnitude of the ¹⁵N CSA is different for residues in α-helices versus those in β-sheets, with helical residues typically exhibiting larger CSA values. acs.org These residue-specific measurements of CSA, facilitated by ¹⁵N labeling, are essential for accurately describing protein dynamics and understanding how proteins function in a non-solution environment. acs.orgacs.org
Key Findings from ¹⁵N CSA Studies:
¹⁵N CSA values are highly dependent on secondary structure, hydrogen bonding, and local electrostatic interactions. nih.govaip.org
The average ¹⁵N CSA value for proteins in solution has been determined to be approximately -157 ± 19 ppm, though residue-specific values can range from -125 to -216 ppm. acs.org
In solid-state studies, ¹⁵N CSA measurements can differentiate between rigid and mobile regions of a protein, providing insights into its dynamic behavior. nih.gov
Researchers have found that ¹⁵N CSA magnitudes are generally larger in α-helical structures compared to β-sheet structures. acs.org For example, one study reported mean ¹⁵N CSA values of −173 ± 7 ppm for α-helical residues and −162 ± 6 ppm for β-sheet residues. acs.org
Mass Spectrometry for Quantitative Proteomics and Acetylome Analysis
Mass spectrometry (MS) has become a cornerstone of proteomics, enabling the large-scale identification and quantification of proteins and their post-translational modifications (PTMs). Isotopic labeling with ¹⁵N is a key strategy for achieving accurate quantification in MS-based analyses.
Targeted Quantitation of N-Acetylated Peptides and Proteins
N-terminal acetylation is a common protein modification, and its quantification is crucial for understanding its regulatory roles. Using ¹⁵N-labeled N-acetylated peptides as internal standards is considered a gold standard for the absolute quantification of their naturally occurring (¹⁴N) counterparts via isotope-dilution mass spectrometry. nih.govunc.edu
In a typical workflow, a known quantity of the "heavy" ¹⁵N-labeled peptide is spiked into a biological sample. The sample is then processed, and the peptides are analyzed by MS. Because the heavy and light peptides are chemically identical, they behave similarly during sample preparation and analysis. However, they are easily distinguished by their mass difference in the mass spectrometer. The relative abundance of the endogenous, "light" N-acetylated peptide can be accurately determined by comparing its signal intensity to that of the known amount of the spiked-in heavy standard. This method allows for precise and reliable quantification of specific N-acetylated proteins. nih.gov
Identification of Acetylation Sites in Proteins and Comparative Proteomics (e.g., SILAC)
To study the entire complement of acetylated proteins (the acetylome) on a global scale, researchers often employ metabolic labeling techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). chempep.comyale.edusigmaaldrich.com SILAC is a powerful method for comparing protein abundance and PTMs between different cell populations. chempep.com
In a SILAC experiment designed to study acetylation, one population of cells is grown in a medium containing a "light" (e.g., ¹⁴N) amino acid, while a second population is grown in a medium with a "heavy" (e.g., ¹⁵N-labeled) version of the same amino acid, such as ¹⁵N-valine. sigmaaldrich.com After several cell divisions, the heavy isotope is fully incorporated into the proteome of the second cell population. The two cell populations can then be subjected to different experimental conditions, combined, and their proteins extracted and digested. chempep.com
The resulting peptide mixture is often enriched for acetylated peptides using specific antibodies before being analyzed by LC-MS/MS. creative-proteomics.comnih.govcreative-proteomics.com In the mass spectrum, each acetylated peptide appears as a pair of peaks—one light and one heavy—separated by a specific mass difference. The ratio of the intensities of these peaks directly reflects the relative abundance of that acetylated peptide in the two cell populations, allowing for quantitative comparisons of acetylation levels across the entire proteome. chempep.comnih.govresearchgate.netbiorxiv.org This approach has been instrumental in identifying thousands of acetylation sites and understanding how the acetylome changes in response to various cellular signals and stresses. nih.govescholarship.orgnih.gov
Applications in Investigating Protein-Ligand Interactions and Molecular Recognition
Understanding how proteins interact with other molecules (ligands) is fundamental to biology and drug discovery. NMR spectroscopy with ¹⁵N-labeled proteins is an exceptionally sensitive technique for mapping these interaction surfaces and studying the structural changes that occur upon binding. univr.itnih.gov
The most common method is chemical shift perturbation (CSP) mapping, also known as chemical shift mapping. acs.orgprotein-nmr.org.uk This technique involves recording a ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (e.g., containing ¹⁵N-valine) in its free form and then titrating in the unlabeled ligand. bcm.eduacs.org
Binding Affinity Determination via Isotopic Labeling
The determination of binding affinity between a protein and a ligand is crucial for understanding biological processes and for drug discovery. Isotopic labeling, particularly with ¹⁵N, provides a sensitive method for measuring these interactions, often through NMR spectroscopy. When a small, ¹⁵N-labeled molecule like N-acetyl-L-valine (¹⁵N) is used as a ligand, its NMR signals can be monitored upon titration with a target protein.
The principle behind this application lies in the change of the chemical environment of the ¹⁵N nucleus upon binding. In the unbound state, the ¹⁵N-labeled ligand exhibits sharp NMR signals at specific chemical shifts. Upon interaction with a protein, changes in these signals, such as chemical shift perturbations (CSPs) or line broadening, can be observed.
The magnitude of the chemical shift perturbation is dependent on the concentration of the protein and the dissociation constant (Kd) of the interaction. By titrating the ¹⁵N-labeled ligand with increasing concentrations of the protein and monitoring the changes in the ¹⁵N chemical shift, a binding curve can be generated. This curve can then be fitted to a binding isotherm equation to calculate the dissociation constant, which is a measure of the binding affinity.
Illustrative Data for Binding Affinity Determination:
Below is a hypothetical data table illustrating the results of an NMR titration experiment to determine the binding affinity of N-acetyl-L-valine (¹⁵N) to a target protein. The change in the ¹⁵N chemical shift of the acetylated amino acid is measured as a function of the protein concentration.
| Protein Concentration (µM) | ¹⁵N Chemical Shift (ppm) | Chemical Shift Perturbation (Δδ ppm) |
| 0 | 118.50 | 0.00 |
| 10 | 118.55 | 0.05 |
| 25 | 118.62 | 0.12 |
| 50 | 118.73 | 0.23 |
| 100 | 118.90 | 0.40 |
| 250 | 119.25 | 0.75 |
| 500 | 119.50 | 1.00 |
| 1000 | 119.65 | 1.15 |
| 2000 | 119.70 | 1.20 |
This table represents simulated data for illustrative purposes.
From such data, a binding curve can be plotted and the dissociation constant (Kd) can be determined by fitting the data to the appropriate binding model.
Mapping Interaction Interfaces in Protein Complexes
Beyond determining if and how strongly a ligand binds, it is often critical to identify the specific region of a protein involved in the interaction. Isotopic labeling with ¹⁵N is a powerful technique for mapping these interaction interfaces, primarily through NMR-based chemical shift perturbation (CSP) mapping. protein-nmr.org.uk
In this approach, a uniformly ¹⁵N-labeled protein is studied. A solution of the ¹⁵N-labeled protein is prepared, and its two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum is recorded. This spectrum displays a peak for each backbone amide group in the protein, creating a unique fingerprint of the protein's folded state.
Upon the addition of an unlabeled ligand, such as N-acetyl-L-valine, the HSQC spectrum is recorded again. If the ligand binds to the protein, the chemical environment of the amino acid residues at the binding site will be altered, leading to shifts in the positions of their corresponding peaks in the HSQC spectrum. By comparing the spectra before and after the addition of the ligand, the residues that experience significant chemical shift perturbations can be identified. These residues are typically located in or near the binding interface.
Illustrative Research Findings for Interaction Interface Mapping:
The following table presents hypothetical data from a chemical shift perturbation mapping experiment. A ¹⁵N-labeled protein is titrated with unlabeled N-acetyl-L-valine, and the chemical shift changes for a selection of its amino acid residues are recorded.
| Residue Number | Amino Acid | Chemical Shift Perturbation (Δδ ppm) | Location in Protein Structure |
| 12 | Glycine | 0.05 | Surface Loop |
| 28 | Leucine (B10760876) | 0.02 | Buried Core |
| 45 | Phenylalanine | 0.35 | Binding Pocket |
| 47 | Alanine | 0.41 | Binding Pocket |
| 48 | Tyrosine | 0.38 | Binding Pocket |
| 63 | Serine | 0.08 | Distant Loop |
| 89 | Aspartate | 0.03 | Surface |
| 112 | Isoleucine | 0.01 | Buried Core |
This table represents simulated data for illustrative purposes.
The data in the table indicate that residues 45, 47, and 48 show the most significant chemical shift perturbations upon the addition of N-acetyl-L-valine. This suggests that these residues form a key part of the binding site for the ligand. Mapping these residues onto the three-dimensional structure of the protein would reveal the location of the interaction interface.
Emerging Research Frontiers and Future Perspectives on L Valine, N Acetyl 15n Utilization
Advancements in Isotopic Tracing for Systems Biology Approaches
Isotopic tracers are fundamental to systems biology, providing a dynamic view of metabolic fluxes that complements static 'omics' data. The use of stable isotopes like ¹⁵N has become a cornerstone in metabolic flux analysis (MFA) to quantitatively describe cellular fluxes and understand metabolic phenotypes. nih.gov L-Valine, N-Acetyl (15N) represents a significant advancement in this field. The N-acetyl group makes the molecule distinct from the general L-valine pool, enabling researchers to track its specific uptake, transport, and enzymatic processing.
This specificity is crucial for dissecting the intricate network of metabolic reactions. For instance, by introducing L-Valine, N-Acetyl (15N) into a biological system, researchers can monitor the rate of deacetylation by specific hydrolases or aminoacylases. hmdb.ca This provides direct insight into the activity of these enzymes in vivo. Furthermore, tracking the ¹⁵N label as it moves from the initial compound into other metabolites allows for the mapping of nitrogen flow through interconnected pathways, offering a more granular understanding of cellular nitrogen metabolism. nih.gov This approach moves beyond simply measuring metabolite concentrations to revealing the rates and directions of metabolic reactions, which is essential for a true systems-level understanding.
Integration with Multi-Omics Data for Comprehensive Metabolic Understanding
The true power of L-Valine, N-Acetyl (15N) as a research tool is realized when its tracing data is integrated with other 'omics' datasets, such as proteomics, transcriptomics, and genomics. This multi-omics approach provides a holistic view of cellular regulation and response to stimuli. nih.gov
For example, a study might use L-Valine, N-Acetyl (15N) to trace metabolic shifts in cancer cells. The metabolomics data, showing the pathway of the ¹⁵N label, can be layered with proteomics data that quantifies changes in the expression levels of metabolic enzymes. springernature.com If the tracing data reveals increased flux through a particular pathway, the proteomics data can confirm whether this is accompanied by the upregulation of the enzymes involved. Transcriptomics can further clarify if this upregulation is controlled at the level of gene transcription.
This integrated analysis allows researchers to connect changes in metabolic function directly to underlying genetic and protein-level regulation. By combining stable isotope tracing with multi-omics, scientists can build more accurate and predictive models of cellular metabolism, identifying key control points and potential targets for therapeutic intervention. researchgate.net
Development of Novel Analytical Probes and Methodologies Based on Isotopic Labeling
The utility of L-Valine, N-Acetyl (15N) is intrinsically linked to the analytical technologies used for its detection and quantification. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for analyzing stable isotope-labeled compounds. eurisotop.com Advances in high-resolution mass spectrometry (HRMS) are particularly significant, as they can distinguish between isotopologues containing different tracer atoms (e.g., ¹³C vs. ¹⁵N), making double- or triple-tracer experiments feasible. eurisotop.com
For amino acid analysis, gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a powerful technique. nih.govnih.gov This method often requires chemical modification (derivatization) of the amino acids to make them volatile for gas chromatography. The N-acetyl group already present in L-Valine, N-Acetyl (15N) is a common feature of these derivatization protocols, potentially simplifying sample preparation. ucdavis.eduresearchgate.net Methodologies are continuously being refined to improve accuracy, precision, and sensitivity, ensuring that even minute amounts of the ¹⁵N label can be tracked accurately through complex biological samples. altabioscience.com
| Methodology | Principle | Advantages for 15N-labeled Compounds | Considerations |
|---|---|---|---|
| Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) | Separates volatile compounds (after derivatization) and measures the ratio of stable isotopes (e.g., 15N/14N) after combustion. | High precision for isotope ratio measurements; well-established for amino acid analysis. nih.gov | Requires derivatization to make compounds volatile; can destroy some amino acids. ucdavis.eduresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid phase before ionization and mass analysis. | Versatile for a wide range of metabolites without derivatization; high sensitivity and throughput. | Ion suppression effects can impact quantification; isomer separation can be challenging. nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects isotopes with a nuclear spin (like 15N) based on their interaction with a magnetic field. | Non-destructive; provides structural information and can identify the position of the label within a molecule. eurisotop.com | Relatively low sensitivity compared to MS; requires higher concentrations of labeled material. |
Potential for Exploring Non-Canonical Amino Acid Metabolism Pathways
While the 20 proteinogenic amino acids have well-defined roles in protein synthesis (their canonical pathway), they are also precursors for a vast array of other molecules and can be involved in specialized metabolic pathways. L-Valine, N-Acetyl (15N) is an ideal tool for investigating these "non-canonical" roles. Because it is already modified, it can be used to specifically probe pathways that involve acetylated compounds or to trace how cells process modified amino acids. hmdb.ca
Such non-canonical functions are increasingly recognized as critical in health and disease. nih.gov For example, metabolites can act as signaling molecules that regulate gene expression and other cellular processes. mdpi.com The N-acetyl group may direct the valine molecule into pathways distinct from protein synthesis, such as the production of secondary metabolites or detoxification processes. By tracking the ¹⁵N label, researchers can identify novel metabolic products of valine and elucidate the enzymatic pathways responsible for their formation. This could lead to the discovery of new signaling molecules or biomarkers for diseases associated with metabolic dysregulation. nih.govacs.org
Computational Modeling and Simulation of 15N Metabolic Fluxes and Enzyme Dynamics
The quantitative data generated from L-Valine, N-Acetyl (15N) tracing experiments are essential inputs for computational modeling. Metabolic Flux Analysis (MFA) uses these data to construct a mathematical model of a cell's metabolic network, allowing for the calculation of reaction rates (fluxes) throughout the system. nih.govnih.gov
The process begins with defining a metabolic network model that includes the relevant biochemical reactions. biorxiv.org The system is then supplied with the ¹⁵N-labeled substrate, and after a period, the distribution of the ¹⁵N isotope across various metabolites is measured using techniques like MS. This labeling pattern is then fed into computational software. By comparing the measured isotope distribution with the distribution predicted by the model, the software can iteratively solve for the unknown flux values that best explain the experimental data.
These computational models provide a powerful platform for systems-level analysis. biorxiv.org They can reveal bottlenecks in metabolic pathways, predict how the system will respond to genetic or environmental perturbations, and identify key enzymes that control metabolic flow. This synergy between advanced isotopic tracers like L-Valine, N-Acetyl (15N) and sophisticated computational modeling is driving a deeper, more quantitative understanding of cellular metabolism. researchgate.net
| Step | Description | Key Considerations |
|---|---|---|
| 1. Isotopic Labeling Experiment | A biological system (e.g., cell culture) is grown with L-Valine, N-Acetyl (15N) as a tracer. | Achieving isotopic steady state is crucial for accurate flux determination. nih.gov |
| 2. Sample Analysis | Metabolites are extracted, and the mass isotopomer distribution (the prevalence of molecules with different numbers of 15N atoms) is measured, typically by MS. | High-resolution MS is needed to accurately resolve different isotopologues. nih.gov |
| 3. Metabolic Network Construction | A model of the relevant metabolic pathways is created, defining all known reactions, substrates, and products. | The model must be biochemically accurate and comprehensive for the system being studied. biorxiv.org |
| 4. Flux Estimation | Computational software uses the experimental labeling data and the network model to calculate the intracellular reaction rates (fluxes). | Statistical methods, such as Bayesian analysis, can be used to provide rigorous quantification and confidence intervals for the calculated fluxes. nih.gov |
| 5. Model Validation and Interpretation | The results are analyzed to ensure they are biologically meaningful and consistent with other data, leading to new hypotheses. | Flux maps provide a visual representation of metabolic activity, highlighting key pathways and control points. |
Q & A
Q. How can researchers verify the isotopic purity and structural integrity of L-Valine, N-Acetyl (15N) in synthesis workflows?
Methodological Answer: Isotopic purity (98% 15N) should be confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . For 15N detection, 1H-15N HMBC NMR can validate the position of the isotopic label . Structural integrity is assessed via FT-IR spectroscopy to confirm acetyl group presence (C=O stretch ~1650 cm⁻¹) and HPLC (C18 column, 0.1% TFA mobile phase) to ensure >98% chemical purity. Cross-reference with supplier-provided certificates of analysis (CoA) for batch-specific data .
Q. What protocols are recommended for handling and storing L-Valine, N-Acetyl (15N) to prevent isotopic exchange or degradation?
Methodological Answer: Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize hydrolysis of the acetyl group. Avoid aqueous solutions unless stabilized with buffers (pH 6–7). For long-term storage, lyophilize and store in desiccated conditions. Monitor stability via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic LC-MS analysis .
Advanced Research Questions
Q. How can L-Valine, N-Acetyl (15N) be used to study protein dynamics and metabolic flux in isotopic tracing experiments?
Methodological Answer: Incorporate the compound into pulse-chase experiments to track nitrogen incorporation into proteins. Use 15N-enriched media in cell cultures, followed by LC-HRMS/MS to quantify 15N-labeled peptides. For metabolic flux analysis, combine with 13C-glucose to map nitrogen and carbon pathways simultaneously. Normalize data using isotopomer distribution analysis (IDA) software .
Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., sublimation enthalpy) of N-acetyl amino acids?
Methodological Answer: Discrepancies often arise from polymorphic forms or impurities. Use Tian-Calvet calorimetry to measure heat capacities (Cp) between 0–470 K and X-ray powder diffraction (XRPD) to confirm crystalline phase consistency . For sublimation studies, apply Knudsen effusion mass spectrometry under controlled vacuum to isolate pure vapor-phase behavior .
Q. How does the isotopic labeling position (15N in the valine backbone vs. acetyl group) influence tracer studies in neurodegenerative disease models?
Methodological Answer: Positional specificity determines metabolic fate. For blood-brain barrier (BBB) transport studies , use 15N-labeled valine (not acetylated) to assess amino acid uptake. For protein acetylation dynamics , the acetyl-15N label enables tracking post-translational modifications via immunoprecipitation-MS . Validate using siRNA knockdown of acetyltransferases to isolate labeling pathways .
Data Analysis & Contradiction Management
Q. How should researchers address variability in solubility data for L-Valine, N-Acetyl (15N) across different solvents?
Methodological Answer: Solubility discrepancies may stem from pH, temperature, or ionic strength. Perform phase-solubility diagrams in buffers (pH 3–9) at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation. For non-aqueous solvents (e.g., DMSO), pre-saturate with molecular sieves to control water content .
Q. What analytical controls are critical when detecting 15N-labeled metabolites in complex biological matrices?
Methodological Answer: Implement stable isotope dilution assays (SIDAs) with internal standards (e.g., 15N2-labeled analogs). Use high-resolution mass filters (Q-TOF or Orbitrap) to distinguish 15N signals from background noise. Validate recovery rates via spike-recovery experiments in plasma/brain homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
